Fluorine-Driven Lipophilicity Differentiation: XLogP3 Comparison vs. Non-Fluorinated Analogs
The 3-fluoro substituent on the benzenesulfonamide ring of the target compound lowers computed lipophilicity relative to methyl-substituted analogs while increasing it compared to the unsubstituted parent, providing an intermediate logP profile that may balance membrane permeability and aqueous solubility .
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide (PubChem CID 171343854): XLogP3 not explicitly computed; estimated higher due to additional methyl and methoxy groups. Unsubstituted benzenesulfonamide analog: estimated XLogP3 ≈ 1.8–2.0. |
| Quantified Difference | Target XLogP3 = 2.3; represents a moderate lipophilicity window distinct from both less lipophilic (unsubstituted) and more lipophilic (multi-alkyl/halogen) analogs. |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release). |
Why This Matters
The intermediate XLogP3 of 2.3 positions this compound in a favorable drug-like lipophilicity range (typically 1–3), potentially offering a balanced absorption profile that is not achievable with more lipophilic methyl-substituted or more polar unsubstituted analogs.
- [1] PubChem. Computed physicochemical properties for CID 7635627. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/941871-45-0 View Source
